molecular formula C12H23NO3 B031456 tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate CAS No. 239074-29-4

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Cat. No. B031456
CAS RN: 239074-29-4
M. Wt: 229.32 g/mol
InChI Key: SGNKPJPMWHKOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (TBHMC) is a white or off-white crystalline solid. It is a common constituent in the synthesis of various chemicals including pesticides, pharmaceuticals, and polymers . Its IUPAC name is tert-butyl [4- (hydroxymethyl)cyclohexyl]methylcarbamate .


Synthesis Analysis

TBHMC is synthesized using various methods. For instance, it can be synthesized from (trans)-methyl 4- ( (tert-butoxycarbonyl)amino)cyclohexanecarboxylate . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ . It can also be synthesized from trans-1- (Boc-amino)-4- (hydroxymethyl)cyclohexane .


Molecular Structure Analysis

The molecular formula of TBHMC is C13H25NO3 . Its molecular weight is 243.35 . The InChI code for TBHMC is 1S/C13H25NO3/c1-13 (2,3)17-12 (16)14-8-10-4-6-11 (9-15)7-5-10/h10-11,15H,4-9H2,1-3H3, (H,14,16)/t10-,11- .


Chemical Reactions Analysis

TBHMC is used in the preparation of various chemicals. For example, it is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . It is also used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .


Physical And Chemical Properties Analysis

TBHMC is a solid at room temperature . Its density is predicted to be 1.05±0.1 g/cm3 . The boiling point is predicted to be 351.6±11.0 °C . It is slightly soluble, with a solubility of 4.4 g/L at 25°C .

Scientific Research Applications

  • Synthesis of Carbocyclic Analogues : This compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′, which are important in medicinal chemistry (Ober et al., 2004).

  • Synthesis of Jaspine B : A study demonstrated the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in jaspine B, from L-Serine. This compound showed potential for cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

  • Chromatography : In chromatography, tert-butyl carbamate co-modifiers in cyclodextrin-modified mobile phases enhance the separation of polyaromatic hydrocarbons, improving efficiency (Husain et al., 1995).

  • Chemosensors : Tert-butyl carbazole derivative-modified nanofibers have been used effectively to detect volatile acid vapors, presenting a facile method for creating efficient chemosensors (Sun et al., 2015).

  • Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate by Candida antarctica lipase B (CAL-B) results in optically pure (R)- and (S)-enantiomers, crucial for chiral chemistry applications (Piovan et al., 2011).

  • Crystallography : Research has shown isomorphous crystal structures in derivatives of tert-butyl carbamate, providing insights into simultaneous hydrogen and halogen bonding on carbonyl groups (Baillargeon et al., 2017).

  • Preparation of α-Amino Silanes : Metalation of tert-butyl carbamate derivatives of aminomethyltrimethylsilane efficiently prepares functionalized α-amino silanes (Sieburth et al., 1996).

  • Cancer Research : Certain tert-butyl carbamate compounds have been synthesized and evaluated for their cytotoxic activity against various human carcinoma cell lines (Zhao et al., 2017).

Safety and Hazards

TBHMC is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Boc-THCM are dependent on the proteins it is used to modify. For example, it has been used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . In this context, it would affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation .

Action Environment

The action of Boc-THCM is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in protecting amine functionalities .

properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKPJPMWHKOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441088
Record name tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

CAS RN

239074-29-4, 223131-01-9
Record name tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Step 1. To a stirred solution of trans-4-aminocyclohexanecarboxylic acid methyl ester hydrochloride (1.0 g, 5.17 mmol) and triethylamine (2 ml) in CH2Cl2 (30 ml) was added Boc2O (1.20 g, 5.50 mmol). The resulting mixture was stirred at rt overnight. After removal of the solvent, the residue was washed with water (30 ml) and dried in vacuo to give trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid methyl ester (1.10 g, 83%) as a colorless solid. mp 80-81° C.; 1H NMR (500 MHz, CDCl3) δ 1.05-1.16 (m, 2H), 1.46-1.58 (m, 2H), 1.44 (s, 9H), 1.97-2.11 (m, 4H), 2.18-2.27 (m, 1H), 3.41 (brs, 1H), 3.66 (s, 3H), 4.38 (brs, 1H); 13C NMR (125.7 MHz, CDCl3) δ 27.79, 28.39, 32.53, 42.35, 48.95, 51.63, 79.22, 155.13, 175.86. Step 2. To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid methyl ester (1.00 g, 3.89 mmol) in ether (40 ml) and THF (8 ml) was added dropwise 2 M lithium borohydride in THF (1.95 ml, 3.89 mmol) followed by 1 M lithium triethylborohydride in THF (0.40 ml, 0.39 mmol). The resulting mixture was stirred at rt for 24 h and then diluted with ether (30 ml). The mixture was washed with 2 M aq. NaOH (2×5 ml), water (2×5 ml) and brine (5 ml), dried over MgSO4, filtered, and concentrated to afford tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a colorless solid (0.89 g, 99%). mp 124-125° C. 1H NMR (500 MHz, CDCl3) δ 1.00-1.15 (m, 2H), 1.44 (s, 9H), 1.50-1.64 (m, 2H), 1.79-1.86 (m, 2H), 2.02-2.08 (m, 2H), 3.39 (brs, 1H), 3.46 (d, J=6.0 Hz, 2H), 4.39 (brs, 1H); 13C NMR (125.7 MHz, CDCl3) δ 28.18, 28.40, 32.89, 39.58, 49.84, 68.06, 79.07, 155.20. Step 3. Diisopropyl azodicarboxylate (0.69 ml, 3.24 mmol) was added dropwise to a mixture of OZ288 (1.00 g, 2.80 mmol), tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (0.64 g, 2.80 mmol), and triphenylphosphine (0.85 g, 3.24 mmol) in THF (50 ml) at 0° C. under Ar. The resulting mixture was stirred at rt for 24 h. After removal of the solvent, the crude product was purified by crystallization from EtOH to afford the desired BOC derivative (0.52 g, 33%) as a colorless solid. mp 157-158° C.; 1H NMR (500 MHz, CDCl3) δ 1.07-1.20 (m, 2H), 1.44 (s, 9H), 1.64-2.10 (m, 29H), 2.44-2.54 (m, 1H), 3.42 (brs, 1H), 3.72 (d, J=6.0 Hz, 2H), 4.39 (brs, 1H), 6.80 (d, J=9.0 Hz, 2H), 7.10 (d, J=9.0 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 26.46, 26.87, 28.42, 28.54, 31.65, 32.90, 34.74, 34.79, 36.38, 36.79, 36.93, 42.04, 49.79, 72.78, 79.11, 108.45, 111.36, 114.26, 127.58, 138.22, 155.20, 157.43. Step 4. A mixture of the BOC derivative (0.40 g, 0.71 mmol) and MsOH (1.5 M in THF, 12 ml, 180 mol) was stirred at rt for 4 h. The resulting precipitate was filtered off, washed with ether (30 ml), and dried in vacuo to afford trioxolane OZ545 (0.32 g, 81%) as a colorless solid. mp 168-169° C.; 1H NMR (500 MHz, CDCl3) δ 1.11-1.27 (m, 2H), 1.45-1.59 (m, 2H), 1.64-2.25 (m, 27H), 2.44-2.54 (m, 1H), 2.80 (s, 3H), 3.04-3.16 (m, 1H), 3.73 (d, J=6.0 Hz, 2H), 6.79 (d, J=9.0 Hz, 2H), 7.10 (d, J=9.0 Hz, 2H), 7.61 (brs, 3H); 13C NMR (125.7 MHz, CDCl3) δ 26.48, 26.88, 27.65, 30.20, 31.65, 34.74, 34.80, 36.40, 36.80, 42.04, 72.24, 108.44, 111.36, 114.29, 127.62, 138.39, 157.30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.95 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.